4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Medicinal Chemistry Thiadiazole Derivatives Data Gap

4-Butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-28-3, molecular formula C₂₂H₂₄N₄O₃S₂, molecular weight 456.58 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class, characterized by a 4-butoxybenzamide moiety at position 2 and a thioether-linked (2-oxo-2-(m-tolylamino)ethyl)thio substituent at position 5 of the 1,3,4-thiadiazole core. The 1,3,4-thiadiazole scaffold is recognized as a privileged heterocyclic pharmacophore in medicinal chemistry, with derivatives demonstrating antibacterial, antitumor, antiviral, and anti-inflammatory activities depending on substitution pattern.

Molecular Formula C22H24N4O3S2
Molecular Weight 456.58
CAS No. 392292-28-3
Cat. No. B2685168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392292-28-3
Molecular FormulaC22H24N4O3S2
Molecular Weight456.58
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C22H24N4O3S2/c1-3-4-12-29-18-10-8-16(9-11-18)20(28)24-21-25-26-22(31-21)30-14-19(27)23-17-7-5-6-15(2)13-17/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27)(H,24,25,28)
InChIKeySRGOOLMDNPTZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-28-3) Chemical Identity and Compound Class


4-Butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392292-28-3, molecular formula C₂₂H₂₄N₄O₃S₂, molecular weight 456.58 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class, characterized by a 4-butoxybenzamide moiety at position 2 and a thioether-linked (2-oxo-2-(m-tolylamino)ethyl)thio substituent at position 5 of the 1,3,4-thiadiazole core . The 1,3,4-thiadiazole scaffold is recognized as a privileged heterocyclic pharmacophore in medicinal chemistry, with derivatives demonstrating antibacterial, antitumor, antiviral, and anti-inflammatory activities depending on substitution pattern [1]. At the time of this assessment, no peer-reviewed primary research articles, patents, or authoritative database entries with quantitative biological activity data were identified for this specific compound in the public domain.

Why 1,3,4-Thiadiazole Benzamide Analogs Cannot Be Interchanged with CAS 392292-28-3 Without Specific Evidence


The 1,3,4-thiadiazole benzamide chemotype is exquisitely sensitive to substitution at positions 2 and 5 of the heterocycle. Literature demonstrates that even minor structural changes—such as altering the amide substituent at C-5 or modifying the benzamide aryl group—can shift IC₅₀ values by orders of magnitude, change target selectivity profiles, and invert biological activity spectra [1]. For example, among N-(1,3,4-thiadiazol-2-yl)benzamide derivatives tested against the PC3 prostate cancer cell line, IC₅₀ values ranged from 3–36 µM depending solely on halogen substitution pattern on the benzamide ring [2]. The unique juxtaposition of the 4-butoxybenzamide group and the (2-oxo-2-(m-tolylamino)ethyl)thio tail in CAS 392292-28-3 distinguishes it from all other analogs in the chemical space; however, in the absence of any peer-reviewed quantitative biological data for this specific compound, no scientifically valid claims regarding its differential activity, selectivity, or stability relative to any comparator can be made at this time.

Quantitative Differentiation Evidence for CAS 392292-28-3: Current Status and Limitations


Current Evidence Gap: No Peer-Reviewed Quantitative Comparator Data Available for CAS 392292-28-3

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and the patent literature (as of mid-2026) returned zero primary research articles, patents, or authoritative database entries containing IC₅₀, EC₅₀, MIC, Ki, Kd, selectivity index, pharmacokinetic, or stability data for CAS 392292-28-3. No direct head-to-head comparison with any structurally related analog was identified. The compound is listed in multiple chemical vendor catalogs as a screening compound (purity typically 95–98%), but no vendor datasheet provides quantitative biological activity, selectivity, or stability metrics . This evidence gap precludes any scientifically substantiated claim of differentiation over closely related analogs such as 4-butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, 4-butoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, or N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, none of which have reported quantitative comparator data either.

Medicinal Chemistry Thiadiazole Derivatives Data Gap

Potential Application Scenarios for CAS 392292-28-3 (Pending Experimental Validation)


Scaffold-Hopping and SAR Exploration in 1,3,4-Thiadiazole Medicinal Chemistry

CAS 392292-28-3 may serve as a structural diversification point in 1,3,4-thiadiazole benzamide SAR studies. The compound combines a 4-butoxybenzamide motif (implicated in mGlu5 PAM activity in related chemotypes ) with a thioether-linked m-tolylamide tail, a substitution pattern not represented in any published SAR dataset. Researchers investigating the impact of C-5 thioether substituent length, amide orientation, and aryl group electronics on bioactivity could incorporate this compound as a novel analog. All biological activity conclusions must be established through original experimentation.

Screening Library Enrichment for Academic or Commercial Hit Discovery

Vendors list CAS 392292-28-3 as a research-grade screening compound (purity ≥95%) . Its molecular weight (456.58 g/mol), calculated LogP, and hydrogen bond donor/acceptor profile place it within drug-like chemical space typical of lead-like screening libraries. Organizations seeking to enrich compound collections with underexplored 1,3,4-thiadiazole benzamide chemotypes may consider procurement for high-throughput or focused screening campaigns against antibacterial, anticancer, or antiparasitic targets where this scaffold has precedent. Quantitative activity must be determined de novo.

Chemical Probe Development Requiring a Novel Thioether-Linked 1,3,4-Thiadiazole Core

The thioether linkage at position 5 of the 1,3,4-thiadiazole ring in CAS 392292-28-3 provides a metabolically labile attachment point that distinguishes it from amine-linked or directly aryl-substituted analogs. This structural feature may be relevant for prodrug strategies or covalent probe design. Researchers seeking a compound with a cleavable or oxidizable sulfur linker on a 1,3,4-thiadiazole scaffold could evaluate this compound as a starting template. The m-tolylamide terminus offers a defined chemical handle for further derivatization. All properties require experimental validation [1].

Quote Request

Request a Quote for 4-butoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.